N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}-2-oxoacetamide
Description
Properties
IUPAC Name |
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-[4-(3,5-dimethylpiperidin-1-yl)sulfonylphenyl]-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26BrClN2O5S/c1-17-13-18(2)16-32(15-17)38(36,37)21-10-7-19(8-11-21)26(33)28(35)31-25-12-9-20(29)14-23(25)27(34)22-5-3-4-6-24(22)30/h3-12,14,17-18H,13,15-16H2,1-2H3,(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQKANNUIRJIQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)C(=O)NC3=C(C=C(C=C3)Br)C(=O)C4=CC=CC=C4Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26BrClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}-2-oxoacetamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the core benzoyl and piperidinyl structures, followed by the introduction of bromine, chlorine, and sulfonyl groups under controlled conditions. Common reagents used in these reactions include bromine, chlorobenzoyl chloride, and sulfonyl chlorides.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. This includes the use of automated reactors, precise temperature control, and high-purity reagents to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, such as converting ketones to alcohols.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}-2-oxoacetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares key pharmacophoric features with several acetamide-based molecules (Table 1). For example:
- N-(4-Bromo-2-methylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide (CAS 329779-23-9) replaces the sulfonylphenyl group with a piperazine ring, reducing steric bulk but maintaining halogenated aromatic interactions .
- 2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide (Acta Cryst. E69, o891) simplifies the structure by omitting the sulfonyl and benzoyl groups, focusing on pyrazine-mediated hydrogen bonding .
- 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53, ) introduces a chromenone core, prioritizing planar aromatic systems for DNA intercalation or topoisomerase inhibition .
Physicochemical and Pharmacokinetic Properties
- Molecular Weight : The target compound (MW ≈ 630–650 g/mol) is heavier than simpler analogues like 2-(4-bromophenyl)-N-(pyrazin-2-yl)acetamide (MW 293.2 g/mol) due to its extended substituents .
- Synthetic Complexity : The target compound requires multi-step synthesis involving Suzuki couplings or sulfonylation, whereas simpler analogues (e.g., N-(3-chlorophenyl)-2-methoxyacetamide ) are accessible via direct amidation .
Data Tables
Table 1. Structural and Physicochemical Comparison
Biological Activity
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}-2-oxoacetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₀BrCl₂N₃O₂ |
| Molecular Weight | 387.055 g/mol |
| Density | 1.611 g/cm³ |
| Boiling Point | 575.3 °C |
| Flash Point | 301.7 °C |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various cellular pathways. The presence of the sulfonamide group contributes to its ability to inhibit certain enzyme activities, particularly those related to inflammation and cancer proliferation.
- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific protein kinases, which play crucial roles in cell signaling pathways associated with cancer cell growth and survival.
- Receptor Modulation : It may also act as a modulator of neurotransmitter receptors, potentially influencing neurological pathways.
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological effects:
- Anticancer Activity : Preliminary studies suggest that this compound can induce apoptosis in cancer cells by activating caspase pathways. In vitro assays demonstrated cytotoxicity against several cancer cell lines, including breast and lung cancer.
- Anti-inflammatory Properties : The compound has been shown to reduce inflammatory markers in animal models, suggesting potential use in treating inflammatory diseases.
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Anticancer Properties :
- Anti-inflammatory Effects :
Q & A
Q. What are the optimal synthetic routes for N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}-2-oxoacetamide, and how can reaction conditions be standardized?
Methodological Answer:
- Multi-step synthesis : Begin with bromination of the phenyl precursor, followed by chlorobenzoylation. Introduce the sulfonyl-piperidinyl group via nucleophilic substitution, and finalize with oxoacetamide coupling .
- Key parameters : Optimize temperature (60–80°C for sulfonylation), solvent polarity (DMF or acetonitrile for solubility), and pH (neutral to mildly basic for stability). Use catalysts like potassium carbonate for deprotonation .
- Validation : Monitor reaction progress via TLC and HPLC. Typical yields range from 45–65% after purification .
Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?
Methodological Answer:
- 1H/13C NMR : Identify aromatic protons (δ 7.2–8.1 ppm), sulfonyl groups (δ 3.1–3.5 ppm), and piperidinyl methyl groups (δ 1.2–1.5 ppm) .
- IR Spectroscopy : Confirm carbonyl (C=O at ~1700 cm⁻¹) and sulfonyl (S=O at ~1350/1150 cm⁻¹) stretches .
- X-ray crystallography : Resolve the 3D conformation, particularly the orientation of the bromophenyl and chlorobenzoyl groups (e.g., torsion angles <10° for planarity) .
Advanced Research Questions
Q. How can contradictions in biological activity data (e.g., varying IC50 values across assays) be systematically addressed?
Methodological Answer:
- Orthogonal assays : Compare results from enzyme inhibition (e.g., kinase assays), cell viability (MTT assays), and in silico docking to identify assay-specific artifacts .
- Purity verification : Use LC-MS to rule out impurities (>98% purity required). For example, residual solvents like DMSO may interfere with cell-based assays .
- Dose-response refinement : Test concentrations spanning 3–5 log units to account for non-linear effects .
Q. What computational strategies are effective for predicting target interactions and structure-activity relationships (SAR)?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., PI3K or EGFR). Prioritize poses with hydrogen bonding to the oxoacetamide group .
- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability of the sulfonyl-piperidinyl moiety .
- QSAR modeling : Corrogate substituent effects (e.g., bromine vs. chlorine) on bioactivity using Hammett constants or ML-based descriptors .
Q. How can reaction mechanisms for key synthetic steps (e.g., sulfonylation) be experimentally validated?
Methodological Answer:
- Isotopic labeling : Use 34S-labeled reagents to track sulfonyl group incorporation via mass spectrometry .
- Kinetic studies : Monitor reaction rates under varying temperatures (Arrhenius plots) to identify rate-limiting steps (e.g., nucleophilic attack on sulfonyl chloride) .
- Intermediate trapping : Quench reactions at 50% completion and isolate intermediates (e.g., sulfonic acid derivatives) for characterization .
Q. What strategies improve ADMET profiling for this compound in preclinical studies?
Methodological Answer:
- Microsomal stability assays : Incubate with liver microsomes (human/rat) to estimate metabolic half-life. High CYP3A4 affinity may require structural modification of the piperidinyl group .
- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction. Aim for <95% binding to ensure adequate bioavailability .
- hERG inhibition screening : Patch-clamp assays to assess cardiac toxicity risks, particularly with cationic piperidinyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
